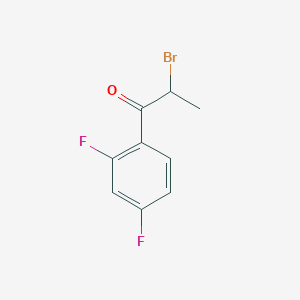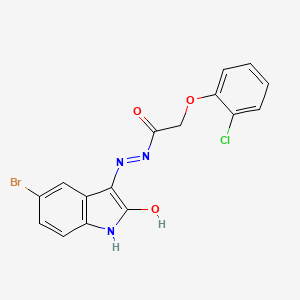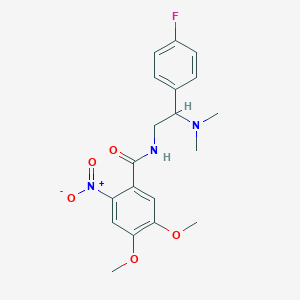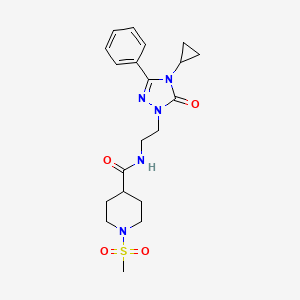![molecular formula C15H26Cl3N5O B2925264 4-[4-(6-Methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride CAS No. 2377033-35-5](/img/structure/B2925264.png)
4-[4-(6-Methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[4-(6-Methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride” is a complex organic molecule. It contains a diazaspiro[3.4]octane core, which is a type of spiro compound where two rings share a single atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,6-diazaspiro[3.4]octan-7-one derivatives have been synthesized as potent sigma-1 receptor antagonists . The synthesis process often involves cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a diazaspiro[3.4]octane core, which is a type of spiro compound where two rings share a single atom . The compound also contains a pyrimidine ring and a morpholine ring .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Derivative Synthesis
Research has been conducted on the synthesis of morpholine derivatives due to their importance in medicinal chemistry. For instance, a green synthetic method was established for creating 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting their potential in inhibiting tumor necrosis factor alpha and nitric oxide (H. Lei et al., 2017). Similarly, novel inhibitors of the PI3K-AKT-mTOR pathway have utilized morpholine derivatives, emphasizing their role in forming key hydrogen bonding interactions critical for pharmacological selectivity (H. Hobbs et al., 2019).
Application in Imaging and Diagnosis
In the realm of imaging and diagnosis, [11C]HG-10-102-01, a compound synthesized from morpholine derivatives, has been explored as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease (Min Wang et al., 2017). This highlights the compound's utility in neurological research and potential clinical diagnostics.
Antimicrobial Activity
Morpholine derivatives have also been investigated for their antimicrobial properties. A study on pyrimidine-triazole derivatives synthesized from morpholin-3-one molecules revealed significant antimicrobial activity against selected bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents (J.J. Majithiya et al., 2022).
Heterocyclic Chemistry and Drug Design
The design and synthesis of morpholine surrogates, through cycloaddition reactions, provided improved substitutes for piperazine and morpholine in drug molecules, offering new avenues for exploring chemical and patent space in medicinal chemistry (王雯 et al., 2015). Moreover, novel tetrahydroquinolinopyrimidine derivatives synthesized from morpholine demonstrated antitumor activities, presenting another aspect of morpholine derivatives' potential in therapeutic applications (A. Abdel-rahman et al., 1992).
Propiedades
IUPAC Name |
4-[4-(6-methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O.3ClH/c1-19-8-12(15(11-19)9-16-10-15)13-2-3-17-14(18-13)20-4-6-21-7-5-20;;;/h2-3,12,16H,4-11H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAZIUHJEFCPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C1)CNC2)C3=NC(=NC=C3)N4CCOCC4.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(6-Methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



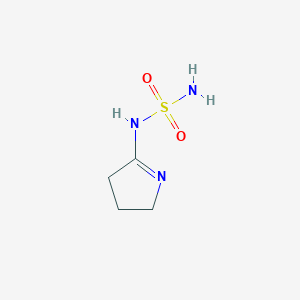
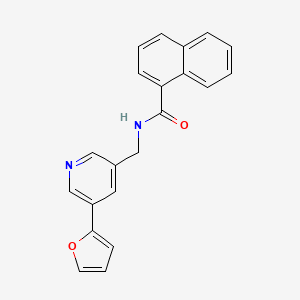
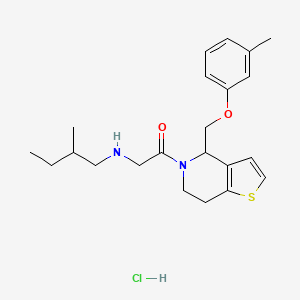
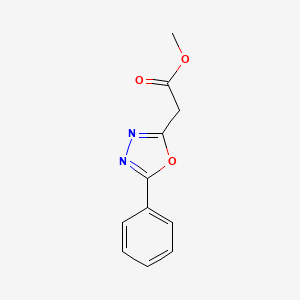
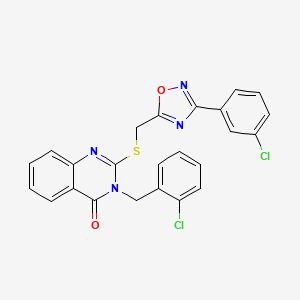
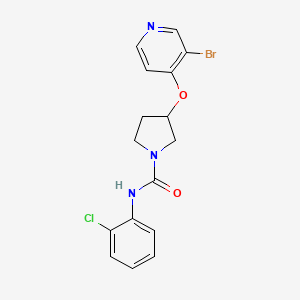
![N~4~,1-diphenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2925197.png)
![N-(2,5-dimethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2925198.png)
